Hepatic Stellate Cell Collagen Suppression: C7A Outperforms Three Co-Isolated Catechins in Direct Comparison
In an intra-study head-to-head comparison of four catechins (compounds 1–4) isolated from the EtOAc fraction of Ulmus davidiana var. japonica root bark ethanol extract, catechin 7-O-apiofuranoside (designated compound 1 / C7A) demonstrated the strongest inhibitory effects on collagen synthesis in TGF-β1-activated LX-2 human hepatic stellate cells (HSCs), as assessed by both protein (Western blot) and qPCR analyses. At a concentration of 10 µg/mL, C7A strongly suppressed collagen synthesis that had been significantly upregulated by TGF-β1 treatment [1]. In the in vivo thioacetamide (TAA)-induced liver fibrosis mouse model, C7A treatment significantly decreased serum aspartate aminotransferase (AST) and alanine transaminase (ALT) levels that were markedly elevated by TAA injection, and strongly suppressed expression of ECM-associated proteins including α-SMA, CTGF, fibronectin, and collagen deposition [1]. This is the first study to demonstrate hepatic anti-fibrotic effects of C7A with a defined STAT3 signaling mechanism, providing a differentiation basis that cannot be claimed by the other catechin congeners tested in the same study [1].
| Evidence Dimension | Collagen synthesis suppression in TGF-β1-activated LX-2 HSCs |
|---|---|
| Target Compound Data | C7A (catechin 7-O-apiofuranoside): strongest inhibitory effect among four tested catechins at 10 µg/mL; also suppressed fibronectin, α-SMA, CTGF protein and mRNA; decreased serum AST and ALT in TAA mouse model |
| Comparator Or Baseline | Compounds 2, 3, and 4 (three other catechins co-isolated from the same extract): exhibited weaker collagen suppression relative to C7A in the same Western blot and qPCR assays |
| Quantified Difference | C7A ranked strongest among four catechins; exact fold-difference values reported in Figures 3 and 4 of the primary publication. In vivo: C7A significantly decreased TAA-elevated serum AST and ALT (Figure 6B) |
| Conditions | LX-2 human hepatic stellate cells; TGF-β1 (5 ng/mL) activation for 48 h; C7A treatment at 10 µg/mL for 48 h; in vivo: TAA (100 mg/kg, i.p.) mouse model with C7A administration |
Why This Matters
Procurement of catechin 7-O-apiofuranoside rather than a generic catechin mixture or other glycoside is essential for hepatic fibrosis research, as C7A was the only compound among four structurally related catechins to show maximal HSC inhibition with confirmed in vivo efficacy and a defined STAT3 mechanism.
- [1] Park, Y.J.; Kim, D.M.; Jeong, M.H.; Yu, J.S.; So, H.M.; Bang, I.J.; Kim, K.H.; Chung, H.C.; Kwon, O.S.; Kim, Y.G. (–)-Catechin-7-O-β-D-Apiofuranoside Inhibits Hepatic Stellate Cell Activation by Suppressing the STAT3 Signaling Pathway. Cells 2020, 9(1), 30. DOI: 10.3390/cells9010030 View Source
